molecular formula C22H47OP B15077392 Icosyldimethylphosphine oxide CAS No. 24565-09-1

Icosyldimethylphosphine oxide

Cat. No.: B15077392
CAS No.: 24565-09-1
M. Wt: 358.6 g/mol
InChI Key: AXGURKDDROHGQI-UHFFFAOYSA-N
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Description

Icosyldimethylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of icosyldimethylphosphine oxide typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of dimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Icosyldimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to its corresponding phosphine under specific conditions.

    Substitution: The phosphine oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like halides or alkoxides.

Major Products Formed:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Substituted phosphine oxides.

Scientific Research Applications

Icosyldimethylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of icosyldimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

  • Dimethylphosphine oxide
  • Diphenylphosphine oxide
  • Decyl(dimethyl)phosphine oxide

Comparison: Icosyldimethylphosphine oxide is unique due to its specific alkyl chain length and the presence of the dimethylphosphine oxide group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

24565-09-1

Molecular Formula

C22H47OP

Molecular Weight

358.6 g/mol

IUPAC Name

1-dimethylphosphorylicosane

InChI

InChI=1S/C22H47OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(2,3)23/h4-22H2,1-3H3

InChI Key

AXGURKDDROHGQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCP(=O)(C)C

Origin of Product

United States

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